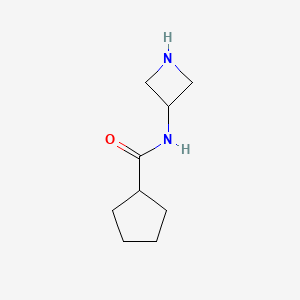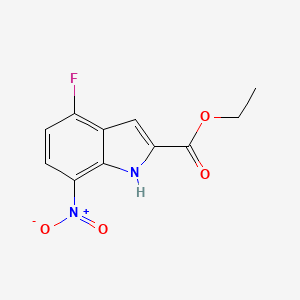
Ethyl-4-Fluor-7-Nitro-1H-Indol-2-carboxylat
Übersicht
Beschreibung
“Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” is a chemical compound that has garnered attention in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C11H9FN2O4 .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” consists of an indole ring substituted with a fluoro group at the 4th position and a nitro group at the 7th position . The indole ring is also attached to a carboxylate group at the 2nd position, which is further esterified with an ethyl group .
Wissenschaftliche Forschungsanwendungen
CRTH2-Rezeptor-Antagonisten
Diese Verbindung dient als Reaktant bei der Herstellung von CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells)-Rezeptor-Antagonisten. Diese Antagonisten sind wichtig in der Forschung zur Behandlung allergischer Entzündungskrankheiten wie Asthma, allergische Rhinitis und atopische Dermatitis, indem sie den CRTH2-Rezeptor hemmen, der eine Schlüsselrolle bei der Vermittlung der Chemotaxis von Th2-Zellen spielt .
IDO-Inhibitoren
Es wird auch zur Synthese von Indolamin-2,3-Dioxygenase (IDO)-Inhibitoren verwendet. IDO ist ein Enzym, das eine wichtige Rolle bei der Immunregulation spielt, und seine Inhibitoren werden für potenzielle Anwendungen in der Krebsimmuntherapie erforscht. Durch die Hemmung von IDO können diese Verbindungen die Unterdrückung der Immunantwort gegen Krebszellen verhindern .
Cannabinoid CB1-Rezeptor-Antagonisten
Forscher verwenden diese Verbindung zur Herstellung von Cannabinoid CB1-Rezeptor-Antagonisten. Diese Antagonisten werden auf ihr Potenzial untersucht, Fettleibigkeit und verwandte Stoffwechselstörungen zu behandeln, indem sie den Appetit reduzieren und die Energieausgaben erhöhen .
Humanes Reticulozyten-15-Lipoxygenase-1-Inhibitoren
Ethyl-4-Fluor-7-Nitro-1H-Indol-2-carboxylat ist ein Reaktant bei der Entwicklung von Inhibitoren für Humanes Reticulozyten-15-Lipoxygenase-1. Dieses Enzym ist am Metabolismus von mehrfach ungesättigten Fettsäuren beteiligt und ist ein Ziel für die Forschung bei Herz-Kreislauf-Erkrankungen .
Antihypertriglyceridämische Mittel
Dieses Indolderivat wird zur Synthese von N-(Benzoylphenyl)-1H-Indol-2-carboxamiden verwendet, potenten Antihypertriglyceridämischen Mitteln. Diese Mittel sind bedeutsam in der Erforschung von Behandlungen für Hypertriglyceridämie, einem Zustand, der durch hohe Triglyceridspiegel im Blut gekennzeichnet ist und ein Risikofaktor für Herz-Kreislauf-Erkrankungen ist .
Antiproliferative Mittel
Es wirkt als Vorläufer für die Herstellung von Antiproliferativen Mitteln gegen menschliche Leukämie-K562-Zellen. Diese Mittel sind entscheidend in der Krebsforschung, insbesondere für ihr Potenzial, die Proliferation von Krebszellen zu hemmen .
Zukünftige Richtungen
Indole derivatives, including “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and the biological system in which they are acting.
Result of Action
Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKETVXWGHXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



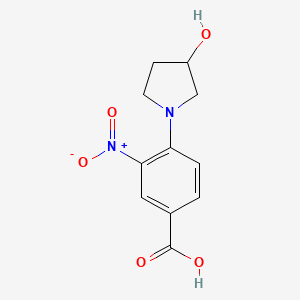

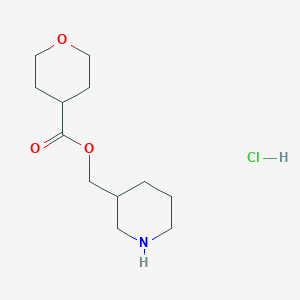
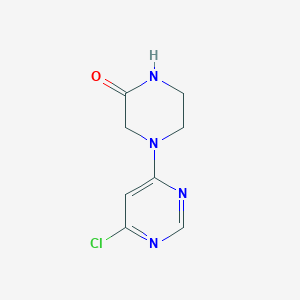
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
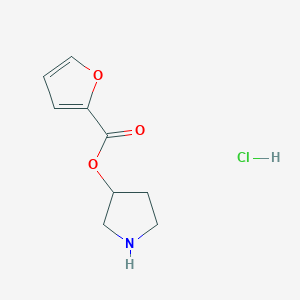
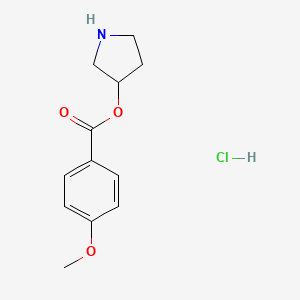
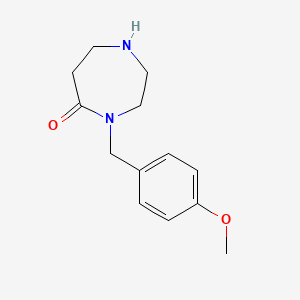
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
